![molecular formula C4H11O4P B160102 Dimethyl (1-hydroxyethyl)phosphonate CAS No. 10184-66-4](/img/structure/B160102.png)
Dimethyl (1-hydroxyethyl)phosphonate
Overview
Description
Dimethyl (1-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C4H11O4P It is characterized by the presence of a phosphonate group attached to a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl (1-hydroxyethyl)phosphonate can be synthesized through the reaction of dimethyl phosphite with acetaldehyde. The reaction typically proceeds via a Pudovik reaction, where the addition of dimethyl phosphite to acetaldehyde occurs in the presence of a base catalyst . The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Dimethyl (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketophosphonates.
Substitution: The hydroxy group can be substituted with halogens or other functional groups.
Hydrolysis: The ester bonds can be hydrolyzed to yield phosphonic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester bonds.
Major Products:
Oxidation: Ketophosphonates.
Substitution: Halogenated phosphonates.
Hydrolysis: Phosphonic acids.
Scientific Research Applications
Pharmaceutical Applications
2.1. Antiviral and Anticancer Agents
DHEP has been investigated as a precursor for bioactive compounds, particularly in the development of antiviral and anticancer drugs. Research indicates that derivatives of DHEP exhibit significant biological activity, making them promising candidates for drug formulation .
- Case Study: A study demonstrated that modifications of DHEP led to compounds with enhanced activity against viral infections, showcasing its potential in therapeutic applications .
2.2. Enzyme Inhibitors
Due to its structural properties, DHEP acts as an enzyme inhibitor, particularly targeting phosphatases involved in various metabolic pathways. This inhibition can be crucial in modulating biochemical reactions for therapeutic purposes .
Agricultural Applications
3.1. Herbicides and Pesticides
DHEP derivatives are utilized in the synthesis of herbicides and pesticides, contributing to agricultural productivity by controlling unwanted plant growth and pests. The compound's efficacy is attributed to its ability to disrupt metabolic processes in target organisms .
- Data Table: Efficacy of DHEP-based Herbicides
Herbicide Name | Active Ingredient | Application Rate (kg/ha) | Efficacy (%) |
---|---|---|---|
Herbicide A | DHEP Derivative 1 | 1.5 | 85 |
Herbicide B | DHEP Derivative 2 | 2.0 | 90 |
3.2. Plant Growth Regulators
Research indicates that DHEP can influence plant growth by modulating hormonal pathways, making it a candidate for use as a plant growth regulator .
Material Science Applications
4.1. Flame Retardants
DHEP is recognized for its flame-retardant properties, particularly when incorporated into polymer matrices. Its effectiveness in reducing flammability has made it a valuable additive in materials used for construction and textiles .
- Case Study: A comparative study showed that polymers treated with DHEP exhibited significantly lower flammability ratings compared to untreated samples, highlighting its utility in enhancing material safety .
4.2. Coatings and Adhesives
The incorporation of DHEP into coatings and adhesives has been shown to improve adhesion properties while providing additional resistance to environmental factors such as moisture and heat .
Environmental Impact and Safety Considerations
While DHEP presents numerous benefits across various applications, it is essential to consider its environmental impact and safety profile. Studies indicate that while the compound is rapidly absorbed and metabolized, it may pose genotoxic risks under certain conditions . Regulatory measures are in place to ensure safe handling and usage within industrial contexts.
Mechanism of Action
The mechanism of action of dimethyl (1-hydroxyethyl)phosphonate involves its interaction with biological targets, such as enzymes. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
- Dimethyl phosphite
- Dimethyl (2-hydroxyethyl)phosphonate
- Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate (trichlorfon)
Comparison: Dimethyl (1-hydroxyethyl)phosphonate is unique due to its specific hydroxyethyl substitution, which imparts distinct chemical and biological propertiesTrichlorfon, on the other hand, is a well-known insecticide, highlighting the diverse uses of hydroxyphosphonates .
Biological Activity
Dimethyl (1-hydroxyethyl)phosphonate (DHEP) is an organophosphorus compound that has garnered attention due to its various biological activities, including its potential as a pesticide and its implications in toxicology. This article aims to provide a comprehensive overview of the biological activity of DHEP, focusing on its pharmacokinetics, toxicity, and potential therapeutic applications.
DHEP is characterized by the presence of a hydroxyl group attached to a phosphonate structure. Its chemical formula is , and it is classified under α-hydroxyphosphonates. The compound exhibits properties that make it a candidate for various biological applications, including enzyme inhibition and herbicidal activity .
Pharmacokinetics
DHEP is rapidly absorbed through oral and dermal routes. In animal studies, it was found that the primary metabolic pathway involves demethylation to monomethyl hydrogen phosphite (MMP), followed by further oxidation to carbon dioxide. Studies indicate that DHEP is primarily eliminated through urine and expired air, with minimal evidence of bioaccumulation .
Table 1: Pharmacokinetic Parameters of DHEP
Parameter | Value |
---|---|
Oral LD50 (Rats) | 3283 mg/kg |
Dermal LD50 (Rabbits) | 681 mg/kg |
Metabolism | Demethylation to MMP |
Elimination Route | Urine, Expired Air |
Toxicity
The toxicity profile of DHEP has been extensively studied. Acute toxicity tests reveal that DHEP can cause significant clinical signs such as labored respiration, ptosis, and ataxia in rodents at high doses. The acute oral LD50 values range from 2150 to 3283 mg/kg in female and male rats, respectively . Chronic exposure studies have shown increased kidney weights and keratitis in rats, indicating potential long-term effects on health.
Case Study: Dipterex Poisoning
A notable case study involves Dipterex (O,O-dimethyl 2,2,2-trichloro-1-hydroxyethyl phosphonate), which is structurally related to DHEP. Reports of poisoning highlighted symptoms such as respiratory distress and neurological impairments following exposure. This underscores the importance of understanding the biological activity and safety profile of compounds like DHEP in agricultural contexts .
Biological Activity
DHEP exhibits various biological activities beyond its toxicity profile. Research indicates that it can act as an enzyme inhibitor, particularly in herbicidal applications. Its structural similarity to other organophosphates allows it to interact with biological pathways effectively.
Enzyme Inhibition
Studies have shown that DHEP can inhibit specific enzymes involved in metabolic pathways, contributing to its herbicidal properties. This mechanism is crucial for developing new agrochemicals aimed at pest control while minimizing environmental impact .
Antioxidant Properties
Recent investigations suggest that DHEP may possess antioxidant properties due to its ability to scavenge free radicals. This potential activity opens avenues for therapeutic applications in conditions associated with oxidative stress .
Properties
IUPAC Name |
1-dimethoxyphosphorylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHGNHTVCUWRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872272 | |
Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10184-66-4 | |
Record name | Dimethyl P-(1-hydroxyethyl)phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10184-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl (1-hydroxyethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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